![molecular formula C13H10N2O4S B12499851 3-(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid](/img/structure/B12499851.png)
3-(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a benzofuro[3,2-d]pyrimidine core, which is a fused ring system combining benzene, furan, and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-isothiocyanobenzoic acid esters with primary amines, such as amino acids, under specific conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticonvulsant agent. It is being investigated for its ability to modulate neurological pathways and reduce seizure activity.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, the compound is believed to modulate ion channels and neurotransmitter receptors in the brain . This modulation can lead to a reduction in neuronal excitability and seizure activity. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with GABA receptors and voltage-gated ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides: These compounds share a similar core structure and have been studied for their anticonvulsant properties.
3,4-Dihydro-3-oxo-2H-(1,4)-benzothiazin-2-ylacetic acid: This compound has a related structure and has been investigated for its potential biological activities.
Uniqueness
3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid is unique due to its fused ring system, which combines benzene, furan, and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H10N2O4S |
|---|---|
Poids moléculaire |
290.30 g/mol |
Nom IUPAC |
3-(4-oxo-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)propanoic acid |
InChI |
InChI=1S/C13H10N2O4S/c16-9(17)5-6-15-12(18)11-10(14-13(15)20)7-3-1-2-4-8(7)19-11/h1-4H,5-6H2,(H,14,20)(H,16,17) |
Clé InChI |
WEXCKJAGXYRKFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


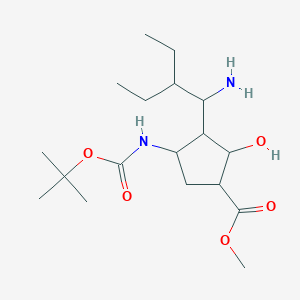
![Ethyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499769.png)

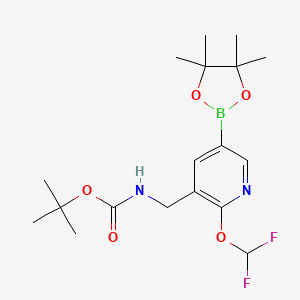
![Ethyl 2-{[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]amino}benzoate](/img/structure/B12499782.png)
![2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine](/img/structure/B12499787.png)

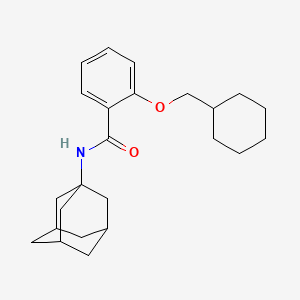
![1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12499804.png)
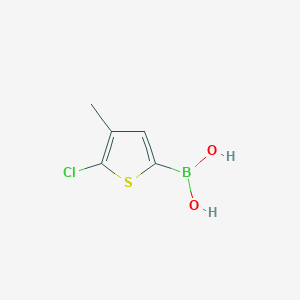
![Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B12499812.png)
![Methyl 3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499817.png)
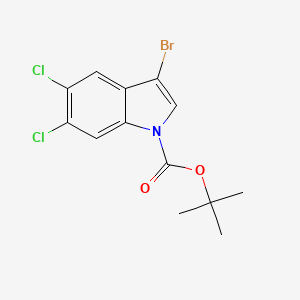
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12499837.png)
